Moderate P-glycoprotein (P-gp) Inhibition Profile Distinct from Ultra-Potent Pyrimidine-4-carboxamide P-gp Modulators
The target compound demonstrates a moderate P-gp inhibitory profile (IC₅₀ = 1.40–1.86 µM in A2780/ADR cells) [1], which is approximately 46,000-fold less potent than the ultra-potent pyrimidine-4-carboxamide BDBM50506874 (IC₅₀ = 0.0300 nM in MCF-7T cells) [2]. This intermediate potency distinguishes it from both highly potent P-gp inhibitors that risk toxicity and inactive analogs, positioning it as a potential tool compound for MDR chemosensitization studies where moderate efflux pump modulation is desirable.
| Evidence Dimension | P-glycoprotein (ABCB1) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 × 10³ nM (calcein AM assay) and 1.86 × 10³ nM (Hoechst 33342 assay) |
| Comparator Or Baseline | BDBM50506874: IC₅₀ = 3.00 × 10⁻² nM (reversal of vincristine resistance in MCF-7T cells) |
| Quantified Difference | ~46,000-fold less potent than comparator |
| Conditions | Human A2780/ADR ovarian cancer cells overexpressing P-gp; calcein AM and Hoechst 33342 accumulation assays; 30 min incubation |
Why This Matters
A moderate P-gp IC₅₀ in the low micromolar range may provide a wider therapeutic window for MDR reversal compared to ultra-potent picomolar inhibitors that carry higher toxicity risk, making this compound a relevant tool for chemosensitization research.
- [1] BindingDB. BDBM50411952 (CHEMBL259976). IC₅₀ data for N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide against P-gp in A2780/ADR cells. View Source
- [2] BindingDB. BDBM50506874 (CHEMBL4161103). IC₅₀ = 0.0300 nM for reversal of P-gp-mediated MDR in MCF-7T cells. View Source
